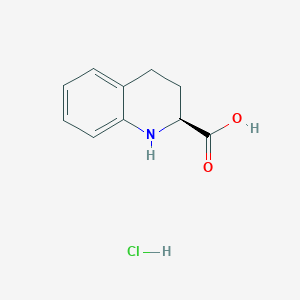

(s)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

説明

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS: 63430-98-8; alternative CAS: 75493-93-5) is a chiral bicyclic compound featuring a tetrahydroquinoline backbone with a carboxylic acid group at the 2-position and a hydrochloride salt. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . Key properties include:

- Purity: 95–97% (commercial grades) .

- Melting Point: 112–113°C .

- Stereochemistry: The (S)-configuration at the 2-position is critical for biological activity, particularly in drug design .

The compound is utilized in pharmaceutical research, notably as a precursor for peptidomimetics and enzyme inhibitors due to its rigid structure and hydrogen-bonding capabilities .

特性

IUPAC Name |

(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFTXGXKUNDYFE-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63430-98-8 | |

| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63430-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 63430-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a compound that has garnered significant attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and recent research findings.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure containing a nitrogen atom. The synthesis of this compound typically involves various methods such as the Pictet–Spengler reaction and microwave-assisted synthesis to enhance yield and selectivity .

1. Anticancer Properties

Recent studies have highlighted the potential of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives in cancer therapy. A series of substituted tetrahydroquinoline-3-carboxylic acid derivatives were shown to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. Specifically, one derivative exhibited a Ki value of 5.2 µM against Bcl-2 protein and demonstrated significant anti-proliferative activity in various cancer cell lines .

Additionally, compounds derived from this scaffold have been observed to induce apoptosis in cancer cells via caspase activation pathways .

2. Neuroprotective Effects

Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. They exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For instance, certain analogs have demonstrated protective effects against neuronal cell death induced by excitotoxicity .

3. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Some derivatives have been effective against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Bcl-2 Inhibition : By binding to Bcl-2 proteins, these compounds promote apoptosis in cancer cells.

- Neurotransmitter Modulation : They may enhance the release or efficacy of neurotransmitters like dopamine and serotonin.

- Antimicrobial Mechanisms : The compounds can interfere with bacterial metabolic pathways or structural integrity.

Case Studies

Several case studies illustrate the efficacy of this compound:

- Cancer Study : In vitro assays demonstrated that specific derivatives significantly reduced the viability of Jurkat T-cells (a model for leukemia) by inducing apoptosis through caspase activation .

- Neuroprotection : A study reported that certain tetrahydroquinoline derivatives protected neuronal cells from glutamate-induced toxicity in vitro .

- Antimicrobial Efficacy : Research indicated that selected tetrahydroquinoline compounds exhibited bactericidal activity against multi-drug resistant strains of E. coli and Staphylococcus aureus .

Summary Table of Biological Activities

科学的研究の応用

Pharmacological Properties

The pharmacological potential of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

- A study published in MDPI demonstrated that derivatives of tetrahydroquinoline displayed strong antibacterial activity against pathogenic strains like Staphylococcus aureus and Escherichia coli, with notable inhibition zones compared to control groups .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key findings include:

- Research has shown that this compound can reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents . This suggests its potential role in protecting neuronal integrity and function.

Antitumor Activity

The compound has also been explored for its anticancer properties. Notable studies include:

- Investigations into the antitumor effects of tetrahydroquinoline derivatives revealed that certain compounds could induce apoptosis in human cancer cell lines through caspase activation pathways . This highlights the potential for developing new cancer therapies based on this scaffold.

Study 1: Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial effects of tetrahydroquinoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .

Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of tetrahydroquinoline compounds in vitro. The study demonstrated that these compounds reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

Study 3: Antitumor Properties

A recent investigation into the antitumor activity of tetrahydroquinoline derivatives revealed that certain compounds could induce apoptosis in human cancer cell lines through caspase activation pathways .

Summary Table of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid Hydrochloride (CAS: 1187931-92-5)

- Structural Difference : Carboxylic acid group at the 3-position instead of 2.

- Impact : Altered hydrogen-bonding geometry and steric interactions may reduce binding affinity to targets like angiotensin-converting enzyme (ACE) compared to the 2-substituted analog .

- Purity : 95% (commercial grade) .

(b) 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Hydrochloride (CAS: 1841081-68-2)

- Structural Difference: Isoquinoline backbone (benzopyridine fused at C1–C2) instead of quinoline (C2–C3 fusion).

- Impact: Increased planarity of the isoquinoline system enhances π-π stacking interactions but reduces conformational flexibility .

- Molecular Weight : 213.66 g/mol (identical to the target compound) .

Enantiomeric and Stereoisomeric Variants

(a) (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Hydrochloride (CAS: 75433-76-0)

Ester Derivatives

(a) Benzyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate Hydrochloride (CAS: 1255098-65-7)

- Structural Difference : Benzyl ester replaces the carboxylic acid.

- Impact: Lipophilicity: Increased logP (2.1 vs. 0.8 for the free acid), enhancing membrane permeability . Prodrug Potential: Ester hydrolysis in vivo releases the active carboxylic acid .

- Molecular Weight : 303.79 g/mol .

(b) (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Methyl Ester

Substituted Derivatives

(a) 6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS: 91-61-2)

- Structural Difference : Methyl group at the 6-position; lacks carboxylic acid.

- Molecular Weight : 147.22 g/mol .

(b) 5,6-Difluoro-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- Structural Difference : Fluorine atoms at 5- and 6-positions.

- Impact: Metabolic Stability: Fluorine reduces oxidative metabolism (e.g., 30% longer half-life in vitro) . Electron-Withdrawing Effect: Alters pKa of the carboxylic acid (2.1 vs. 2.4 for non-fluorinated analog) .

Physicochemical and Commercial Comparison

Research Implications

- Drug Design : The (S)-2-carboxylic acid form is preferred for ACE inhibitors due to optimal stereochemistry and hydrogen-bonding .

- Prodrug Optimization : Ester derivatives improve bioavailability but require enzymatic activation .

- Substitution Effects : Fluorine or methyl groups enhance stability or lipophilicity but may compromise target specificity .

準備方法

Cyclization of Precursors Under Acidic Conditions

One of the classical approaches involves cyclization of suitable precursors such as aniline derivatives with dihydropyran or related compounds in the presence of strong acids like hydrochloric acid. This method typically proceeds via the formation of a tetrahydroquinoline core through intramolecular cyclization, followed by carboxylation at the 2-position.

- Solvent: Ethanol or acetic acid

- Temperature: Elevated, often around 80–120°C

- Acid catalyst: Hydrochloric acid or other mineral acids

- Protonation of the precursor

- Nucleophilic attack leading to ring closure

- Subsequent oxidation or carboxylation to introduce the carboxylic acid group

This route is advantageous for its simplicity and scalability, especially in industrial synthesis.

Catalytic Hydrogenation of Quinoline Derivatives

Another prominent method involves the catalytic hydrogenation of quinoline derivatives. Starting from quinoline or substituted quinolines, catalytic hydrogenation over palladium or rhodium catalysts reduces the aromatic ring to give tetrahydroquinoline intermediates, which can then be functionalized to introduce the carboxylic acid group at the 2-position.

- Catalyst: Palladium on carbon or supported rhodium

- Solvent: Ethanol or methanol

- Pressure: 1–10 atm of hydrogen

- Temperature: 25–100°C

- High selectivity

- Suitable for large-scale production

- Compatibility with various functional groups

Enantioselective Synthesis via Chemoenzymatic Methods

Recent advances have introduced enantioselective synthesis techniques, such as the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids using enzymatic oxidation. For instance, D-amino-acid oxidase can selectively oxidize one enantiomer, enabling the isolation of the (s)-enantiomer with high enantiomeric excess (>99%).

- Deracemization using enzyme-catalyzed oxidation combined with chemical reduction

- High yields (up to >98%) of the (s)-enantiomer

- Applicable in the synthesis of chiral pharmacologically active compounds

Multi-step Synthesis Involving N-Carboxy Anhydride Intermediates

A sophisticated synthetic route involves the formation of N-carboxy anhydrides (NCA) from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via reaction with phosgene. The NCA intermediate is then reacted with tert-butylamine to form the corresponding carboxamide, which can be hydrogenated to yield the target acid hydrochloride.

- Formation of NCA in situ with phosgene

- Nucleophilic attack by tert-butylamine

- Hydrogenation of the carboxamide to the tetrahydro derivative

- High stereochemical control

- Avoids isolation of moisture-sensitive intermediates

- Suitable for scale-up with yields around 45–56%

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Enantioselectivity | Remarks |

|---|---|---|---|---|---|---|

| Acid-catalyzed cyclization | Aniline derivatives + dihydropyran | Hydrochloric acid | 80–120°C, solvent-dependent | Not specified | No | Scalable, industrially viable |

| Catalytic hydrogenation | Quinoline derivatives | Pd/C or Rh catalysts | Hydrogen atmosphere, 25–100°C | High | No | Widely used in industry |

| Chemoenzymatic resolution | Racemic tetrahydroisoquinoline carboxylic acids | D-amino-acid oxidase | Ambient to moderate temperatures | >98% | >99% (s)-enantiomer | High enantiopurity |

| NCA route | (3S)-tetrahydroisoquinoline-3-carboxylic acid | Phosgene, tert-butylamine | 50–125°C, in situ reactions | 45–56% | No | Stereocontrolled, scalable |

Research Findings and Advances

- Chemoenzymatic methods have demonstrated high enantiomeric excess, crucial for pharmaceutical applications.

- NCA-based syntheses allow for stereocontrolled formation of the (s)-enantiomer with minimal purification steps.

- Catalytic hydrogenation remains the most straightforward route for large-scale production, with modifications to improve selectivity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。